6,8-Dibromochromane-7-carbonitrile
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Overview
Description
6,8-Dibromochromane-7-carbonitrile: is a chemical compound with the molecular formula C10H7Br2NO and a molecular weight of 316.98 g/mol It is characterized by the presence of two bromine atoms, a chromane ring, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dibromochromane-7-carbonitrile typically involves the bromination of chromane derivatives followed by the introduction of a carbonitrile group. The reaction conditions often include the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography helps in obtaining high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dibromochromane-7-carbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Oxidation Reactions: The chromane ring can be oxidized to form chromone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (ethanol, methanol), mild heating.
Reduction Reactions: Reducing agents (LiAlH4, hydrogenation catalysts), solvents (ether, tetrahydrofuran), room temperature to reflux conditions.
Oxidation Reactions: Oxidizing agents (KMnO4, CrO3), solvents (acetone, water), room temperature to reflux conditions.
Major Products Formed:
Substitution Reactions: Substituted chromane derivatives.
Reduction Reactions: Amino-chromane derivatives.
Oxidation Reactions: Chromone derivatives.
Scientific Research Applications
6,8-Dibromochromane-7-carbonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,8-Dibromochromane-7-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and carbonitrile group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Comparison with Similar Compounds
6,8-Dichlorochromane-7-carbonitrile: Similar structure but with chlorine atoms instead of bromine.
6,8-Difluorochromane-7-carbonitrile: Similar structure but with fluorine atoms instead of bromine.
6,8-Diiodochromane-7-carbonitrile: Similar structure but with iodine atoms instead of bromine.
Uniqueness: 6,8-Dibromochromane-7-carbonitrile is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties compared to its halogenated analogs. The bromine atoms influence the compound’s reactivity, making it suitable for specific synthetic and research applications .
Properties
Molecular Formula |
C10H7Br2NO |
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Molecular Weight |
316.98 g/mol |
IUPAC Name |
6,8-dibromo-3,4-dihydro-2H-chromene-7-carbonitrile |
InChI |
InChI=1S/C10H7Br2NO/c11-8-4-6-2-1-3-14-10(6)9(12)7(8)5-13/h4H,1-3H2 |
InChI Key |
JTRYEDIMHNIEAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=C(C(=C2OC1)Br)C#N)Br |
Origin of Product |
United States |
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